1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is an organic compound that features both hydroxy and methoxy functional groups. Compounds with such functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates under controlled conditions. For instance, one might start with 2-hydroxy-3-methoxy-2-methylpropylamine and react it with 4-methoxybenzyl isocyanate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The urea moiety can be reduced to corresponding amines.
Substitution: Methoxy groups can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions might include acidic or basic environments, depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-3-methoxypropyl)-3-(4-methoxybenzyl)urea
- 1-(2-Hydroxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
- 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylbenzyl)urea
Uniqueness
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is unique due to the specific arrangement and combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,10-19-2)9-16-13(17)15-8-11-4-6-12(20-3)7-5-11/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAMZQACKBCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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